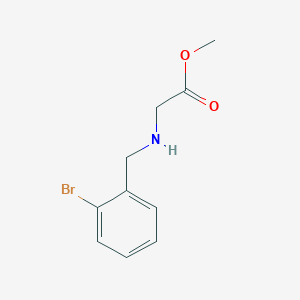

Methyl (2-bromobenzyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2-bromobenzyl)glycinate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 2-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-bromobenzyl)glycinate can be synthesized through a multi-step process. One common method involves the alkylation of glycine methyl ester with 2-bromobenzyl bromide. The reaction typically takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like methanol or ethanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-bromobenzyl)glycinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding benzyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: The major product is the benzyl derivative.

Scientific Research Applications

Methyl (2-bromobenzyl)glycinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with therapeutic properties.

Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2-bromobenzyl)glycinate involves its interaction with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the glycine moiety can interact with enzymes and receptors. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2-chlorobenzyl)glycinate

- Methyl (2-fluorobenzyl)glycinate

- Methyl (2-iodobenzyl)glycinate

Uniqueness

Methyl (2-bromobenzyl)glycinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Biological Activity

Methyl (2-bromobenzyl)glycinate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobenzyl group attached to a glycinate moiety. This structural configuration is essential for its interaction with biological targets. The compound's molecular formula is C9H10BrNO2, and its molecular weight is approximately 232.09 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7. The compound exhibits significant cytotoxic effects, leading to apoptosis in cancer cells.

The mechanism by which this compound induces apoptosis involves the modulation of apoptotic pathways. It has been observed to upregulate pro-apoptotic genes such as P53, Bax, and caspases 3, 8, and 9 while downregulating the anti-apoptotic gene Bcl-2. This shift in gene expression promotes cell death through caspase-dependent pathways, indicating that this compound can effectively trigger intrinsic apoptosis in cancer cells .

IC50 Values

The effectiveness of this compound can be quantified by its IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.189 ± 0.01 |

| HepG2 | 1.04 ± 0.21 |

These values indicate strong potency, particularly against MCF-7 cells, suggesting that this compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Its effectiveness appears to be influenced by the presence of the bromine atom in its structure, which may enhance its ability to penetrate bacterial cell walls.

Testing Against Bacterial Strains

The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating varying levels of inhibition:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

- Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to a marked increase in apoptotic markers in MCF-7 cells. The upregulation of P53 and Bax was confirmed through RT-PCR analysis .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial effects of the compound, revealing its ability to inhibit bacterial growth effectively. The study highlighted the importance of structural modifications in enhancing biological activity .

- Synergistic Effects : A case study indicated that this compound could act synergistically with other chemotherapeutic agents, enhancing their overall efficacy against resistant cancer cell lines .

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

methyl 2-[(2-bromophenyl)methylamino]acetate |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)7-12-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3 |

InChI Key |

ZMBGVIOOMTXNSG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNCC1=CC=CC=C1Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.